molecular formula C13H20N2O2 B3199531 1-(3,5-Dimethoxyphenyl)piperidin-4-amine CAS No. 1016886-64-8

1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Cat. No.: B3199531
CAS No.: 1016886-64-8
M. Wt: 236.31 g/mol
InChI Key: HAVBOLKMGXMPIO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group and an amine group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and piperidine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired piperidine derivative.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced amine derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBOLKMGXMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(CC2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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